1-(4-Bromophenyl)but-2-yn-1-one
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Overview
Description
1-(4-Bromophenyl)but-2-yn-1-one is an organic compound with the molecular formula C₁₀H₇BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-2-yn-1-one can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a brominated phenyl compound is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)but-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)but-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
- 1-(2-Bromophenyl)but-2-yn-1-one
- 1-(4-Chlorophenyl)but-2-yn-1-one
- 1-(4-Methylphenyl)but-2-yn-1-one
Comparison: 1-(4-Bromophenyl)but-2-yn-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Compared to its chlorinated or methylated analogs, the brominated compound exhibits different electronic effects and steric hindrance, influencing its chemical behavior and applications .
Properties
Molecular Formula |
C10H7BrO |
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Molecular Weight |
223.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)but-2-yn-1-one |
InChI |
InChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,1H3 |
InChI Key |
RTCMEHSTVIIEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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